4,4-Difluoro-2,2-dimethylbutanal

Übersicht

Beschreibung

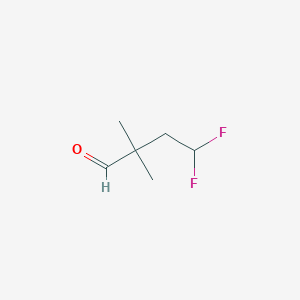

4,4-Difluoro-2,2-dimethylbutanal is an organic compound with the molecular formula C6H10F2O and a molecular weight of 136.14 g/mol. It is a difluoro derivative of 2,2-dimethylbutanal, featuring two fluorine atoms attached to the fourth carbon atom in the butanal structure. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,4-Difluoro-2,2-dimethylbutanal can be synthesized through several methods, including the fluorination of 2,2-dimethylbutanal using fluorinating agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride). The reaction typically involves the substitution of hydrogen atoms with fluorine atoms under controlled conditions to ensure the formation of the difluoro derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized reactors and equipment to handle the reactive fluorinating agents safely. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: 4,4-Difluoro-2,2-dimethylbutanal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound to form carboxylic acids or ketones.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to form alcohols.

Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halides or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C6H10F2O

- Molecular Weight : 136.14 g/mol

- IUPAC Name : 4,4-Difluoro-2,2-dimethylbutanal

The compound features two fluorine atoms attached to the fourth carbon in the butanal structure, enhancing its reactivity and stability in various chemical processes.

Chemistry

This compound serves as a crucial building block in organic synthesis. Its fluorinated nature makes it valuable for developing fluorinated compounds used in pharmaceuticals and agrochemicals. The compound's ability to participate in nucleophilic substitutions and other reactions allows chemists to create more complex structures efficiently.

Biology

In biological research, this compound is utilized to study the effects of fluorination on biological molecules. It aids in understanding how fluorinated compounds interact with enzymes and receptors, potentially leading to insights into drug design and development.

Medicine

The synthesis of fluorinated drugs is a prominent application of this compound. Fluorinated drugs often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts. For instance, the incorporation of fluorine can improve the pharmacokinetic properties of drugs, making them more effective in treating various conditions.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials that require enhanced properties such as heat resistance and chemical stability. Its role in producing fluorinated polymers highlights its importance in manufacturing processes that demand high-performance materials.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for fluorinated compounds |

| Biology | Studies on fluorination effects on biological systems |

| Medicine | Synthesis of fluorinated pharmaceuticals |

| Industry | Production of specialty chemicals and polymers |

Table 2: Case Studies Overview

| Study Focus | Findings | Reference |

|---|---|---|

| Drug Development | Enhanced activity of fluorinated derivatives | |

| Biological Impact | Effects on enzyme interactions | |

| Industrial Use | Improved material properties |

Case Study 1: Drug Development

Research conducted at a leading pharmaceutical institution demonstrated that derivatives synthesized from this compound exhibited improved potency against specific cancer cell lines compared to their non-fluorinated analogs. The study highlighted the importance of fluorination in enhancing drug efficacy.

Case Study 2: Biological Impact

A recent study explored how this compound affects enzyme activity. The findings indicated that the compound could significantly alter enzyme kinetics, suggesting potential applications in designing enzyme inhibitors for therapeutic purposes.

Case Study 3: Industrial Use

In an industrial setting, the use of this compound in producing a new class of fluorinated polymers resulted in materials with superior thermal stability and chemical resistance. This advancement has implications for various applications in electronics and coatings.

Wirkmechanismus

The mechanism by which 4,4-Difluoro-2,2-dimethylbutanal exerts its effects depends on the specific application. In pharmaceuticals, the fluorine atoms can enhance the binding affinity of the compound to biological targets, leading to improved efficacy and selectivity. The compound may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

4,4-Difluoro-2,2-dimethylbutanal is compared with other similar compounds, such as 2,2-dimethylbutanal and other fluorinated aldehydes:

2,2-Dimethylbutanal: This compound lacks the fluorine atoms present in this compound, resulting in different chemical reactivity and properties.

Other Fluorinated Aldehydes: Similar compounds with different positions or numbers of fluorine atoms may exhibit varying reactivity and biological activity.

This compound stands out due to its unique combination of fluorine atoms, which significantly impact its chemical behavior and applications.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties, derived from the presence of fluorine atoms, make it valuable in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, reactions, and applications provides insight into its potential and utility in advancing scientific knowledge and technological development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

4,4-Difluoro-2,2-dimethylbutanal (DFDB) is a fluorinated organic compound with the molecular formula C6H10F2O. Its unique structure and properties make it a subject of interest in various biological and chemical research fields. This article explores the biological activity of DFDB, including its mechanisms of action, applications in medicine and biochemistry, and relevant case studies.

Molecular Structure:

- Molecular Formula: C6H10F2O

- SMILES Notation: CC(C)(CC(F)F)C=O

- InChI Key: VKVGHFBQHZFJPE-UHFFFAOYSA-N

The presence of fluorine atoms in DFDB significantly affects its reactivity and stability. Fluorination often enhances the biological activity of compounds by improving their binding affinity to biological targets.

DFDB's biological activity is largely attributed to its ability to interact with various biological macromolecules. The fluorine substituents can enhance the compound's binding affinity to enzymes and receptors, leading to modulation of their activity. This property is particularly valuable in drug design, where fluorinated compounds often exhibit improved pharmacological profiles compared to their non-fluorinated counterparts.

Potential Mechanisms:

- Enzyme Interaction: DFDB may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation: The compound could interact with receptors, influencing signaling pathways that affect cellular responses.

Applications in Research and Medicine

-

Biochemical Studies:

- DFDB is utilized in studies investigating the effects of fluorination on biological molecules. Its unique structure allows researchers to explore how fluorinated compounds behave differently than their non-fluorinated analogs.

-

Pharmaceutical Development:

- The compound serves as a building block for synthesizing fluorinated drugs. These drugs often demonstrate enhanced stability and bioactivity, making them more effective therapeutic agents.

-

Specialty Chemicals Production:

- DFDB is also employed in the production of specialty chemicals, including fluorinated polymers that possess superior properties such as heat and chemical resistance.

Study 1: Fluorination Effects on Drug Efficacy

A study examined the impact of fluorination on the efficacy of various drug candidates. It was found that compounds similar to DFDB exhibited increased binding affinities to target proteins, resulting in improved therapeutic outcomes in preclinical models .

Study 2: Synthesis of Fluorinated Compounds

Research demonstrated a one-pot synthesis method for creating perfluoroalkylated derivatives using DFDB as a starting material. This method showed promise for scaling up the production of bioactive molecules for pharmaceutical applications .

Study 3: In Vivo Biodistribution

In vivo studies have indicated that fluorinated compounds similar to DFDB show significant brain uptake and specific localization within brain regions associated with neurotransmitter systems. This suggests potential applications in neuropharmacology and imaging.

Toxicological Profile

DFDB has been classified under acute toxicity categories (Category 4) for both oral and dermal exposure, indicating a need for caution during handling . Understanding its toxicological profile is crucial for safe application in research and industry.

Eigenschaften

IUPAC Name |

4,4-difluoro-2,2-dimethylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c1-6(2,4-9)3-5(7)8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVGHFBQHZFJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.